2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Description
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Properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2S2/c1-13-5-3-8-18(14(13)2)29-21(31)20-17(9-10-32-20)28-22(29)33-12-19(30)27-16-7-4-6-15(11-16)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWQQUPQTWCULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex heterocyclic molecule that has garnered attention in pharmaceutical research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a specific structure that includes thieno[3,2-d]pyrimidine and acetamide moieties. The compound's structural characteristics can significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O2S |
| Molecular Weight | 429.54 g/mol |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C... |
| InChI | InChI=1S/C25H23N3O2S/... |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
A study published in 2019 identified the compound as a potential anticancer agent through screening against multicellular spheroids. The results indicated that it exhibited significant cytotoxic effects against various cancer cell lines.
Case Study : The compound demonstrated an IC50 value of approximately 10 µM against breast cancer cells, indicating effective inhibition of cell proliferation. Further studies are needed to elucidate the precise mechanisms by which this compound induces apoptosis in cancer cells.
Antimicrobial Activity
The compound's thieno-pyrimidine structure suggests potential antimicrobial properties. Preliminary tests indicate that it may be effective against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings : In vitro assays showed that the compound inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL. This suggests that it could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. It was found to reduce the production of pro-inflammatory cytokines in cultured macrophages.
Experimental Results : In a study assessing its effects on lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly decreased TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
